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Compound of Interest

Compound Name:
4-(2-Azepan-1-yl-ethyl)-

phenylamine

CAS No.: 863377-36-0

Cat. No.: B1335134

Get Quote

Executive Summary: The Seven-Membered
Opportunity
The azepane (hexamethyleneimine) scaffold represents a critical "privileged structure" in

modern medicinal chemistry.[1] Unlike their six-membered counterparts (piperidines), azepanes

possess unique conformational flexibility that allows them to adopt twisted chair/boat

conformations. This entropic freedom enables them to access cryptic hydrophobic pockets in

targets such as Dopamine Receptors (D2/D3), Sigma Receptors, and Aurora Kinases, often

yielding distinct selectivity profiles compared to rigid morpholine or piperazine analogues.

However, this flexibility comes at a cost: metabolic liability (rapid CYP450 oxidation) and

cardiovascular safety risks (hERG channel blockade due to basicity). This guide outlines a

rigorous, self-validating pharmacological profiling workflow designed to de-risk azepane

candidates early in the discovery phase.
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The following flowchart illustrates the integrated screening cascade for azepane libraries,

prioritizing early identification of metabolic soft spots and off-target liabilities.
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Figure 1: Critical path for azepane lead optimization. Note the "Safety Margin" gate at Phase II,

crucial for basic amines.

Module A: Target Affinity (Radioligand Binding)
Context: Azepane nitrogens are typically basic (

9.5–10.5). In filtration assays, positively charged azepanes bind non-specifically to the
negatively charged glass fiber filters, creating false positives (low

).

Protocol: Competition Binding (Dopamine D3 Receptor)
Objective: Determine the affinity (

) of novel azepanes while mitigating filter bias.

Materials
Membranes: CHO-K1 cells overexpressing human D3 receptor.

Radioligand: [³H]-Methylspiperone (0.5 nM final).

Filter Plates: GF/B glass fiber unifilters.

Blocking Agent: 0.3% Polyethyleneimine (PEI).
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Step-by-Step Methodology
Filter Pre-treatment (Critical): Soak GF/B filters in 0.3% PEI for at least 2 hours at 4°C.

Mechanism:[1][2] PEI neutralizes the negative charge of the glass silicates, preventing the

basic azepane cation from sticking to the filter.

Assay Assembly:

In a 96-well plate, add:

25 µL Assay Buffer (50 mM Tris-HCl, pH 7.4, 5 mM MgCl₂, 1 mM EDTA).

25 µL Test Compound (10-point dilution, 10 µM to 0.1 nM).

25 µL [³H]-Methylspiperone.

125 µL Membrane suspension (5 µg protein/well).

Incubation: Incubate for 120 minutes at 25°C. (Azepanes often have slower off-rates due to

hydrophobic pocket accommodation; shorter times may underestimate affinity).

Termination: Rapid filtration using a cell harvester. Wash 3x with ice-cold buffer.

Quantification: Add liquid scintillant and count on a Beta-counter.

Data Analysis
Calculate

using the Cheng-Prusoff equation:

Self-Validation: If the Hill slope is significantly < 1.0 (e.g., 0.6), suspect negative cooperativity

or incomplete equilibrium, common with bulky azepane substituents.

Module B: Metabolic Stability (Microsomal
Clearance)
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Context: The azepane ring is prone to oxidative attack by CYP450 isoforms (primarily CYP2D6

and CYP3A4). The large ring size exposes the

-carbons to hydroxylation and the nitrogen to N-oxidation.

Protocol: Microsomal Stability Assay
Objective: Identify the "soft spot" on the azepane ring.

Materials
Enzyme Source: Pooled Human Liver Microsomes (HLM), 20 mg/mL protein.

Cofactor: NADPH regenerating system (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4

U/mL G6P dehydrogenase).

Quench Solution: Acetonitrile containing internal standard (e.g., Tolbutamide).

Step-by-Step Methodology
Preparation: Dilute HLM to 0.5 mg/mL in phosphate buffer (100 mM, pH 7.4).

Pre-incubation: Add 1 µM test compound (final <0.1% DMSO). Incubate at 37°C for 5 min.

Initiation: Add NADPH regenerating system to start the reaction.

Sampling: Remove aliquots (30 µL) at

min.

Quenching: Immediately dispense into 120 µL ice-cold Acetonitrile. Centrifuge at 4000 rpm

for 20 min.

Analysis: Analyze supernatant via LC-MS/MS (MRM mode).

Interpretation & Causality
High Clearance (

µL/min/mg): Indicates rapid metabolism.
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Metabolite ID: Look for +16 Da (Hydroxylation) or +14 Da (Carbonyl formation/Lactam).

Azepane Specific: If the major metabolite is a lactam (2-oxo-azepane), the

-carbon is the liability. Strategy: Introduce a gem-dimethyl or fluorine at the

-position to block CYP access [1].

Module C: Safety Profiling (hERG Inhibition)
Context: Many azepane derivatives are potent hERG blockers due to the pharmacophore

overlap (basic nitrogen + hydrophobic tail). This leads to QT prolongation.[2][3]

Protocol: Thallium Flux (FluxOR™) Screen
Objective: High-throughput exclusion of cardiotoxic candidates.

Methodology
Cell Line: HEK293 stably expressing hERG channels.

Dye Loading: Load cells with Thallium-sensitive fluorescent dye for 60 min.

Compound Addition: Add azepane derivatives (concentration range 30 µM – 0.01 µM).

Incubate 20 min.

Stimulus: Inject Stimulus Buffer containing

and

(to depolarize membrane and open hERG).

Readout: Measure fluorescence increase (Tl+ influx) on a kinetic plate reader (e.g., FLIPR).

Visualizing the Mechanism
The following diagram depicts the hERG blockade mechanism common in azepanes and the

screening logic.
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Figure 2: Mechanism of hERG inhibition by basic azepanes via Pi-Cation interactions with

Y652/F656.

Data Presentation & Analysis
Comparative Profiling Table
The table below summarizes a typical optimization campaign for an azepane-based D3

antagonist.
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Compoun
d ID

Structure
Note

D3

(nM)

D2

(nM)

HLM

(min)

hERG

(µM)

Selectivit
y Index
(hERG/D3
)

AZP-001

Unsubstitut

ed

Azepane

12 45
8

(Unstable)
0.5 (Toxic) 41

AZP-015

4,4-

Difluoro-

azepane

18 60
45

(Improved)
2.1 116

AZP-022
N-ethyl-4-

methoxy
5 120 55 (Stable) > 30 (Safe) > 6000

Analysis:

AZP-001: Classic "hit." Potent but metabolically labile and cardiotoxic.

AZP-015: Fluorination at C4 reduces basicity (inductive effect), improving metabolic stability

and slightly reducing hERG affinity.

AZP-022: Optimized lead. The methoxy group may disrupt the hydrophobic pharmacophore

required for hERG binding while maintaining specific D3 interactions.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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